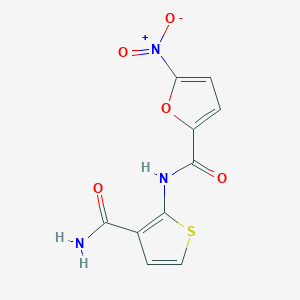

N-(3-carbamoylthiophen-2-yl)-5-nitrofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-carbamoylthiophen-2-yl)-5-nitrofuran-2-carboxamide, also known as F36, is a synthetic compound that has been extensively studied for its potential as an antitumor agent. It belongs to the class of nitrofuran derivatives, which are known for their antimicrobial and antitumor properties. F36 has shown promising results in preclinical studies as a potential anticancer drug.

Applications De Recherche Scientifique

- N-(3-carbamoylthiophen-2-yl)-5-nitrofuran-2-carboxamide exhibits promising antimicrobial properties. Researchers have investigated its effectiveness against bacteria, fungi, and other pathogens. By inhibiting microbial growth, it could potentially serve as a novel antimicrobial agent in medicine and agriculture .

- The compound’s structural features make it an intriguing candidate for cancer research. Scientists have explored its effects on cancer cell lines, assessing its cytotoxicity and potential as an antitumor agent. Further studies are needed to elucidate its mechanisms of action and optimize its therapeutic use .

- Researchers in proteomics have employed N-(3-carbamoylthiophen-2-yl)-5-nitrofuran-2-carboxamide as a tool for studying protein interactions, modifications, and expression patterns. Its unique chemical properties allow for specific labeling and detection of proteins in complex biological samples .

- The compound’s ability to interact with biological macromolecules, such as enzymes and receptors, has piqued interest in chemical biology. Investigating its binding affinity and selectivity can provide insights into cellular processes and potential drug targets .

- Organic chemists have utilized N-(3-carbamoylthiophen-2-yl)-5-nitrofuran-2-carboxamide as a substrate in Suzuki–Miyaura cross-coupling reactions. This versatile synthetic method allows for the construction of carbon–carbon bonds, enabling the creation of complex molecules with diverse applications .

- Molecular modeling studies have explored the three-dimensional structure of the compound, predicting its interactions with biological receptors. These computational insights aid in drug design and optimization, potentially leading to novel therapeutic agents .

Antimicrobial Activity

Anticancer Potential

Proteomics Research

Chemical Biology

Suzuki–Miyaura Coupling

Computational Modeling

Propriétés

IUPAC Name |

N-(3-carbamoylthiophen-2-yl)-5-nitrofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O5S/c11-8(14)5-3-4-19-10(5)12-9(15)6-1-2-7(18-6)13(16)17/h1-4H,(H2,11,14)(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKLMDNHTFDHQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C(=O)N)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501329284 |

Source

|

| Record name | N-(3-carbamoylthiophen-2-yl)-5-nitrofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501329284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID85268512 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

848179-97-5 |

Source

|

| Record name | N-(3-carbamoylthiophen-2-yl)-5-nitrofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501329284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4(3H)-one](/img/structure/B2359674.png)

![2-(4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)benzo[d]thiazole](/img/structure/B2359683.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidine-4-carboxylic acid](/img/structure/B2359685.png)

![N-[3-(1,3-dioxan-2-yl)phenyl]methanesulfonamide](/img/structure/B2359688.png)

![1-(3-chloro-4-methylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2359689.png)

![N-(4-chlorophenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2359694.png)